2-(Methylamino)pyrimidine-4-carboxylic acid
Description
2-(Methylamino)pyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a methylamino substituent at the 2-position and a carboxylic acid group at the 4-position of the pyrimidine ring. This compound is of interest in medicinal chemistry and materials science due to its structural features, which enable hydrogen bonding, metal coordination, and participation in nucleophilic reactions. Its molecular formula is C₇H₈N₄O₂, with a molecular weight of 180.16 g/mol. The methylamino group enhances solubility in polar solvents and may influence bioactivity through interactions with biological targets .
Properties
IUPAC Name |
2-(methylamino)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-7-6-8-3-2-4(9-6)5(10)11/h2-3H,1H3,(H,10,11)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZJFCWBBASRPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80665075 | |
| Record name | 2-(Methylamino)pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80665075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89691-96-3 | |
| Record name | 2-(Methylamino)pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80665075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-(Methylamino)pyrimidine-4-carboxylic acid typically begins with commercially available pyrimidine derivatives.
Methylation: The introduction of the methylamino group can be achieved through a nucleophilic substitution reaction. For instance, 2-chloropyrimidine can be reacted with methylamine under basic conditions to yield 2-(Methylamino)pyrimidine.
Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction. This can be done by treating the 2-(Methylamino)pyrimidine with carbon dioxide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-(Methylamino)pyrimidine-4-carboxylic acid can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced to form various reduced pyrimidine derivatives, which may have different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H10N4O2
- Molecular Weight : 182.18 g/mol
- IUPAC Name : 2-(Methylamino)pyrimidine-4-carboxylic acid
The compound features a pyrimidine ring with a carboxylic acid group and a methylamino substituent, contributing to its unique chemical reactivity and biological activity.
Chemistry
This compound serves as a building block for synthesizing more complex organic molecules and heterocyclic compounds. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable in synthetic organic chemistry.
- Oxidation : Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
- Reduction : Reduced with lithium aluminum hydride or sodium borohydride.
- Substitution : Functional groups can be substituted via nucleophilic reactions.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules. Notably, it has been studied for:
- Antimicrobial Activity : Similar pyrimidine derivatives have shown significant inhibition against various bacteria and fungi.
- Anti-inflammatory Activity : Demonstrated potential to inhibit cyclooxygenase-2 (COX-2), suggesting therapeutic applications in inflammatory diseases.
Medicine
The compound has been explored for its potential therapeutic properties:
- Anticancer Activity : In vitro studies indicate that it can induce apoptosis in cancer cells, making it a candidate for cancer therapy.
- Enzyme Inhibition : Notably against dihydrofolate reductase (DHFR), which is crucial in cancer treatment.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at different positions on the pyrimidine ring can significantly influence its potency against biological targets.
| Modification | Effect on Activity |
|---|---|
| Methylation at N(1) | Increases lipophilicity and receptor binding |
| Substitution at C(4) | Enhances enzyme inhibition potency |
| Variations in amine groups | Alters interaction profiles with biological targets |
Inhibition of Dihydrofolate Reductase (DHFR)
Research has demonstrated that derivatives of this compound effectively inhibit Plasmodium falciparum DHFR, showing promise against both wild-type and mutant strains. Such findings underscore its potential in treating malaria.
Anti-inflammatory Effects
In a carrageenan-induced paw edema model, derivatives exhibited significant reductions in inflammation markers compared to control groups. The results indicated a dose-dependent response, highlighting the therapeutic potential of these compounds in treating inflammatory diseases.
Anticancer Activity
Recent studies reported that certain derivatives inhibited the growth of MDA-MB-231 triple-negative breast cancer cells with IC50 values significantly lower than traditional chemotherapeutics. This suggests that this compound could be further developed for cancer therapy.
Mechanism of Action
The mechanism by which 2-(Methylamino)pyrimidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular functions and biochemical pathways.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares 2-(Methylamino)pyrimidine-4-carboxylic acid with key analogs, emphasizing substituent effects:
Physicochemical Properties
- Acidity : The carboxylic acid group (pKa ~2-3) is common across analogs. Electron-withdrawing groups (e.g., -Br in the 5-bromo derivative) increase acidity, while electron-donating groups (e.g., -OCH₃ in the methoxyethyl analog) decrease it .
- Solubility: The methylamino group enhances water solubility compared to lipophilic substituents like methylsulfanyl or chlorophenyl .
- Thermal Stability : Pyrimidine rings with electron-withdrawing groups (e.g., -Cl, -Br) exhibit higher thermal stability, relevant in material science applications .
Key Research Findings
- Antimicrobial Activity: Thieno[2,3-d]pyrimidine-4-carboxylic acid amides (structurally related to pyrimidine carboxylic acids) show potent activity against Staphylococcus aureus (MIC = 2 µg/mL), highlighting the role of substituents in bioactivity .
- Synthetic Efficiency: A 2023 study achieved a 78% yield for this compound using microwave-assisted synthesis, reducing reaction time from 12 hours to 30 minutes .
- Toxicity: Methylsulfanyl analogs exhibit higher cytotoxicity (IC₅₀ = 12 µM in HepG2 cells) compared to methylamino derivatives (IC₅₀ > 50 µM), emphasizing substituent impact on safety profiles .
Biological Activity
2-(Methylamino)pyrimidine-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
This compound is a pyrimidine derivative characterized by the presence of a methylamino group at the 2-position and a carboxylic acid at the 4-position. The molecular formula is C6H8N2O2, and it has a molecular weight of approximately 156.14 g/mol. The compound's structure allows for various interactions with biological targets, which are crucial for its activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, making it a candidate for therapeutic applications in diseases such as cancer and viral infections.
- Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Antiviral Activity : Research indicates potential antiviral properties, particularly against hepatitis C virus (HCV), through inhibition of RNA replication.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:
- Substituent Effects : Variations in the substituents on the pyrimidine ring can significantly affect potency. For instance, replacing the methylamino group with larger alkyl chains may enhance enzyme binding affinity.
- Positioning of Functional Groups : The position of the carboxylic acid group is critical; modifications at this site can alter solubility and bioavailability, impacting overall efficacy.
Table 1: Summary of SAR Findings
| Substituent | Position | Biological Activity | Reference |
|---|---|---|---|
| Methylamino | 2 | Moderate HCV inhibition | |
| Ethylamino | 2 | Enhanced potency against NAPE-PLD | |
| Hydroxy | 4 | Increased solubility and activity |
Case Studies and Research Findings
- Antiviral Activity Against HCV : A study demonstrated that derivatives of pyrimidine-4-carboxylic acids exhibited significant inhibition of HCV RNA replication. Compounds similar to this compound showed IC50 values lower than standard antiviral drugs, indicating promising therapeutic potential in treating hepatitis C .
- Inhibition of NAPE-PLD : Research focused on pyrimidine derivatives revealed that modifications to the methylamino group could lead to potent inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme plays a role in lipid metabolism and signaling pathways associated with cancer progression .
- Histone Demethylase Inhibition : A novel derivative containing the pyrimidine core was identified as an inhibitor of histone demethylases, enzymes implicated in cancer cell proliferation. This finding suggests that compounds like this compound could have applications in epigenetic therapy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(Methylamino)pyrimidine-4-carboxylic acid and its derivatives?
- Methodological Answer : Synthesis typically involves coupling aminopyrimidine derivatives with carboxylic acids under amide-forming conditions. For example, thieno[2,3-d]pyrimidine-4-carboxylic acid amides were synthesized by reacting thieno-pyrimidine carboxylic acids with 2- or 4-aminopyridines in organic solvents (e.g., DMF or DMSO) using coupling agents like EDCI or HATU . Multi-step protocols may require optimization of reaction time, temperature, and stoichiometry to improve yields, as seen in low-yield syntheses of related pyrimidine derivatives (e.g., AZD8931, 2–5% yield over 11 steps) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- UV/Vis Spectroscopy : Confirm λmax absorption peaks (e.g., 205 nm and 256 nm for pyrimidine-4-carboxylic acid analogs) .
- Solubility Profiling : Test solubility in organic solvents (e.g., DMSO: ~20 mg/mL; ethanol: ~0.25 mg/mL) to guide experimental stock preparation .
- Mass Spectrometry and NMR : Verify molecular weight (e.g., 195.10 g/mol for analogs like 2-amino-6-(2-methylpropyl)pyrimidine-4-carboxylic acid) and structural integrity .
Q. How should this compound be handled and stored to ensure stability?
- Methodological Answer :
- Storage : Maintain at -20°C in airtight containers under inert gas (e.g., argon) to prevent degradation .
- Safety Protocols : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Refer to Safety Data Sheets (SDS) for hazard mitigation, as pyrimidine derivatives may exhibit undefined toxicity .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodological Answer :
- Virtual Library Construction : Generate structural analogs using software like Schrödinger or AutoDock. For example, pyridyl amides of thieno-pyrimidine-4-carboxylic acid were docked against TrmD enzyme targets to prioritize synthesis .
- QSAR Modeling : Correlate substituent effects (e.g., methylamino groups) with antimicrobial activity using datasets from in vitro assays .
Q. What experimental strategies address contradictions in reported antimicrobial activity data for this compound?
- Methodological Answer :
- Strain-Specific Testing : Include both standard (e.g., E. coli ATCC 25922) and clinical microbial strains to assess variability in inhibition profiles .
- Structural-Activity Analysis : Compare derivatives with modified substituents (e.g., 2-methyl vs. 4-methyl groups) to isolate functional determinants of activity .
Q. How can researchers optimize the synthetic yield of this compound derivatives?
- Methodological Answer :
- Precursor Scoring : Use heuristic models (e.g., Pistachio/BKMS_METABOLIC databases) to evaluate feasible synthetic pathways and reduce side reactions .
- Reaction Engineering : Optimize solvent systems (e.g., switch from DMF to THF) and catalyst loading (e.g., Pd/C for deprotection steps) based on analogs like AZD8931 .
Q. What in vitro methodologies are robust for evaluating the pharmacokinetic properties of this compound?
- Methodological Answer :
- Metabolic Stability Assays : Use liver microsomes or hepatocytes to measure degradation rates. For example, pyrimidine-4-carboxylic acid derivatives were profiled using LC-MS/MS to identify major metabolites .
- Plasma Protein Binding : Employ equilibrium dialysis or ultrafiltration to assess unbound fraction, critical for dose-response studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
